molecular formula C23H37NO5 B1256660 20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,8,14alpha-triol

20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,8,14alpha-triol

Cat. No.: B1256660
M. Wt: 407.5 g/mol
InChI Key: RBSZCNOWHDHRFZ-JPAZAREGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotalatizidine is a diterpene alkaloid that is aconitane bearing hydroxy groups at the 1alpha, 8, and 14alpha positions and substituted at on the nitrogen and at positions 4 and 16beta by ethyl, methoxymethyl, and methoxy groups, respectively. It has a role as a plant metabolite. It is a diterpene alkaloid, a triol, a diether, a bridged compound, a tertiary amino compound, a tertiary alcohol, a secondary alcohol and an organic heteropolycyclic compound. It derives from a hydride of an aconitane.

Properties

Molecular Formula

C23H37NO5

Molecular Weight

407.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17+,18-,19+,20?,21+,22+,23-/m1/s1

InChI Key

RBSZCNOWHDHRFZ-JPAZAREGSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC

Synonyms

isotalatizidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,8,14alpha-triol
Reactant of Route 2
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,8,14alpha-triol
Reactant of Route 3
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,8,14alpha-triol
Reactant of Route 4
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,8,14alpha-triol
Reactant of Route 5
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,8,14alpha-triol
Reactant of Route 6
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,8,14alpha-triol

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